molecular formula C18H25N3O5S3 B11407016 2-(4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperazin-1-yl)ethanol

2-(4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperazin-1-yl)ethanol

Cat. No.: B11407016
M. Wt: 459.6 g/mol
InChI Key: ZQJXVKQHFJILLS-UHFFFAOYSA-N
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Description

2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound with a molecular formula of C13H20N2O3S It is characterized by the presence of a thiazole ring, piperazine moiety, and ethanesulfonyl and methylbenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, including the formation of the thiazole ring, sulfonylation, and piperazine attachment. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For example, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antipsychotic and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular proteins to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[2-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL
  • 2-{4-[2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL
  • 2-{4-[2-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL

Uniqueness

The uniqueness of 2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H25N3O5S3

Molecular Weight

459.6 g/mol

IUPAC Name

2-[4-[2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C18H25N3O5S3/c1-3-28(23,24)18-19-16(29(25,26)15-6-4-14(2)5-7-15)17(27-18)21-10-8-20(9-11-21)12-13-22/h4-7,22H,3,8-13H2,1-2H3

InChI Key

ZQJXVKQHFJILLS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)CCO)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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